

An In-Depth Technical Guide to Robalzotan: Chemical Structure and Properties

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Compound of Interest

Compound Name: Robalzotan

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Abstract

Robalzotan, also known as NAD-299 and AZD-7371, is a potent and selective antagonist of the serotonin 1A (5-HT_{1A}) receptor.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **Robalzotan**. Detailed methodologies for key experimental assays are provided, and the signaling pathway of the 5-HT_{1A} receptor in the context of **Robalzotan**'s antagonistic action is illustrated. This document is intended to serve as a core resource for researchers and professionals involved in drug discovery and development, particularly those with an interest in serotonergic neurotransmission.

Chemical Structure and Identification

Robalzotan is a synthetic organic compound belonging to the benzopyran class.[3] Its systematic IUPAC name is (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide. The chemical structure of **Robalzotan** is characterized by a fluorinated chromene core, a dicyclobutylamino group at the chiral center, and a carboxamide functional group.

Table 1: Chemical Identifiers of **Robalzotan**

Identifier	Value
IUPAC Name	(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide
Synonyms	NAD-299, AZD-7371
CAS Number	169758-66-1
Molecular Formula	C ₁₈ H ₂₃ FN ₂ O ₂
Molecular Weight	318.39 g/mol
SMILES	<chem>C1CC(C1)N([C@@H]2CC3=C(C=CC(=C3OC2)F)C(=O)N)C4CCC4</chem>

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimentally determined values for **Robalzotan** are not extensively published, predicted values provide valuable insights into its characteristics.

Table 2: Predicted Physicochemical Properties of **Robalzotan**

Property	Value	Source
pKa (strongest basic)	9.58	ChemAxon
logP	3.29	ChemAxon
Water Solubility	0.018 mg/mL	ALOGPS

Pharmacological Properties

Robalzotan is a high-affinity antagonist for the 5-HT_{1A} receptor. Its selectivity is a key feature, distinguishing it from other serotonergic agents.

Table 3: Receptor Binding Affinity of **Robalzotan**

Receptor	Radioligand	Tissue Source	K _i (nM)
5-HT _{1a}	[³ H]8-OH-DPAT	Rat Hippocampus	0.83
α ₁ -adrenergic	[³ H]Prazosin	Rat Cortex	130
α ₂ -adrenergic	[³ H]Rauwolscine	Rat Cortex	>10000
Dopamine D ₂	[³ H]Spiperone	Rat Striatum	2800
5-HT ₂	[³ H]Spiperone	Rat Cortex	1600

Data sourced from Jerning E, Svantesson GT, Mohell N (1998). Receptor binding characteristics of [³H]NAD-299, a new selective 5-HT_{1A} receptor antagonist. *European Journal of Pharmacology*, 360(2-3), 219–225.

As indicated in the table, **Robalzotan** demonstrates significantly higher affinity for the 5-HT_{1A} receptor compared to other monoaminergic receptors, underscoring its selectivity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and functional properties of **Robalzotan**.

Radioligand Binding Assay for 5-HT_{1A} Receptor Affinity

This protocol is adapted from the methods described by Jerning et al. (1998).

Objective: To determine the binding affinity (K_i) of **Robalzotan** for the 5-HT_{1A} receptor.

Materials:

- [³H]8-OH-DPAT (radioligand)
- Rat hippocampal tissue homogenate (source of 5-HT_{1A} receptors)
- **Robalzotan** (test compound)
- Serotonin (for non-specific binding determination)

- Tris-HCl buffer (50 mM, pH 7.4)
- Glass fiber filters
- Scintillation fluid
- Scintillation counter

Procedure:

- Prepare rat hippocampal membranes by homogenization in ice-cold Tris-HCl buffer, followed by centrifugation to pellet the membranes. Resuspend the pellet in fresh buffer.
- In a series of test tubes, add a constant concentration of [^3H]8-OH-DPAT and varying concentrations of **Robalzotan**.
- For the determination of non-specific binding, add a high concentration of unlabeled serotonin to a separate set of tubes.
- Add the prepared hippocampal membrane suspension to each tube to initiate the binding reaction.
- Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
- Terminate the incubation by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
- Wash the filters with ice-cold buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC_{50} value (the concentration of **Robalzotan** that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_D)$, where $[L]$ is the concentration of the radioligand and K_D is its dissociation constant.

Functional Assay: Adenylyl Cyclase Activity

This protocol is a general method to assess the functional antagonism of **Robalzotan** at the 5-HT1A receptor.

Objective: To determine the effect of **Robalzotan** on the agonist-induced inhibition of adenylyl cyclase.

Materials:

- Cells expressing 5-HT1A receptors (e.g., HEK293 cells)
- 5-HT or a 5-HT1A agonist (e.g., 8-OH-DPAT)
- **Robalzotan** (test compound)
- Forskolin (to stimulate adenylyl cyclase)
- ATP
- cAMP assay kit

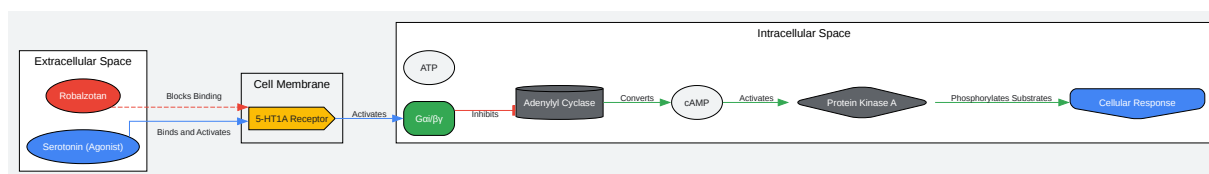
Procedure:

- Culture the 5-HT1A receptor-expressing cells to an appropriate density.
- Pre-incubate the cells with varying concentrations of **Robalzotan**.
- Add the 5-HT1A agonist (e.g., 8-OH-DPAT) to the cells to inhibit adenylyl cyclase.
- Stimulate adenylyl cyclase activity by adding a fixed concentration of forskolin.
- Lyse the cells to release intracellular cAMP.
- Measure the concentration of cAMP using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).

- Plot the cAMP concentration against the concentration of **Robalzotan** to determine its ability to reverse the agonist-induced inhibition of adenylyl cyclase.

Signaling Pathways and Mechanism of Action

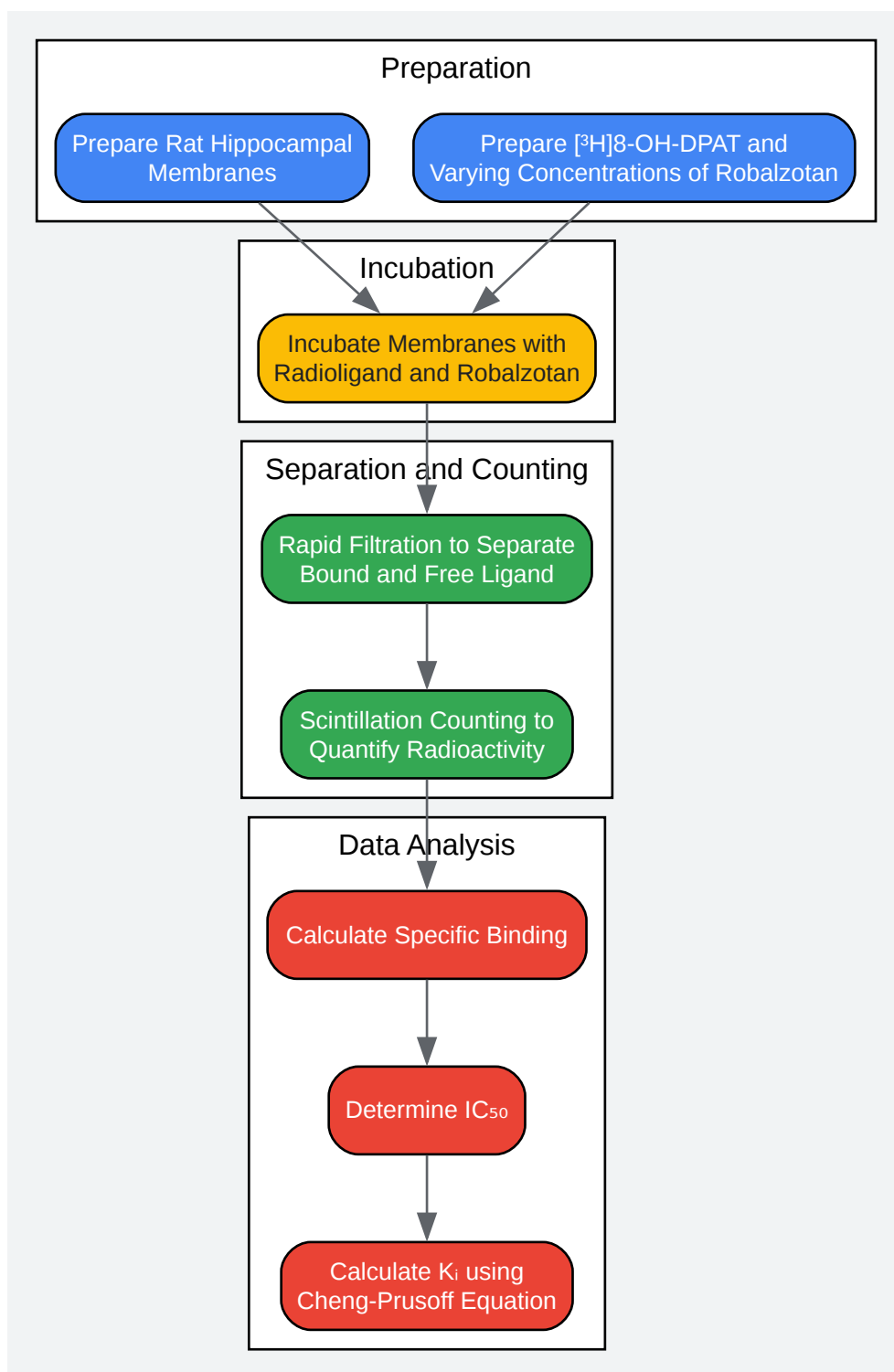
The 5-HT_{1A} receptor is a G-protein coupled receptor (GPCR) that primarily couples to the G_{ai/o} family of G-proteins.[3] Upon activation by an agonist, the G_{ai/o} subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). As an antagonist, **Robalzotan** binds to the 5-HT_{1A} receptor but does not elicit a signaling response. Instead, it blocks the binding of endogenous serotonin or other 5-HT_{1A} agonists, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels.



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Caption: **Robalzotan**'s antagonistic action on the 5-HT_{1A} receptor signaling pathway.

The following diagram illustrates the experimental workflow for determining the binding affinity of **Robalzotan**.



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Caption: Experimental workflow for **Robalzotan**'s receptor binding assay.

Conclusion

Robalzotan is a well-characterized, potent, and selective 5-HT_{1A} receptor antagonist. Its distinct chemical structure and favorable pharmacological profile have made it a valuable tool for investigating the role of the 5-HT_{1A} receptor in various physiological and pathological processes. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound and in the broader field of serotonergic pharmacology.

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